レバロルファン酒石酸塩
概要
説明
レバルロルファン酒石酸塩は、17-アリルモルフィナン-3-オール酒石酸塩としても知られており、モルフィナンファミリーに属するオピオイドモジュレーターです。それはオピオイド鎮痛剤およびオピオイドアンタゴニスト/解毒剤として使用されます。 レバルロルファン酒石酸塩は、μ-オピオイド受容体のアンタゴニストおよびκ-オピオイド受容体のアゴニストとして作用し、モルヒネなどの強力な薬剤の効果を阻害しながら同時に鎮痛作用を発揮します .
科学的研究の応用
Levallorphan tartrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on opioid receptors and its potential therapeutic applications.
Medicine: Used to reverse opioid-induced respiratory depression and as an analgesic in combination with other opioid analgesics.
Industry: Employed in the production of pharmaceutical formulations and as a standard in analytical chemistry .
作用機序
レバルロルファン酒石酸塩は、同じ受容体部位の競合を通じてオピオイド効果を拮抗することによって作用します。それは、μ-オピオイド受容体とニコチン性アセチルコリン受容体アルファ2/アルファ3に結合します。この結合は、呼吸抑制、鎮静、低血圧など、オピオイドの効果を阻止または逆転します。 さらに、ペンタゾシンなどのアゴニスト-アンタゴニストによる精神病様症状と不快感を逆転させることができます .
類似の化合物との比較
類似の化合物
レバルロルファン酒石酸塩は、以下のような他のオピオイドアンタゴニストおよびモジュレーターに似ています。
- ナロキソン
- ナルブフィン
- ブトルファノール
- シクロルファン
- デキストロルファン
- レボメトルファン
- レボルファノール
- ナロデイン
- ナロルフィン
- オキシロルファン
- プロキソルファン
- サミドルファン
- キソルファノール
ユニークさ
レバルロルファン酒石酸塩をこれらの類似の化合物と区別するのは、μ-オピオイド受容体のアンタゴニストとκ-オピオイド受容体のアゴニストの両方の二重の作用です。 このユニークな組み合わせにより、より強力なオピオイドの効果を阻止しながらも鎮痛作用を提供するため、特定の医学的および研究目的で特に有用です .
生化学分析
Biochemical Properties
Levallorphan tartrate interacts with the opioid mu receptor and the nicotinic acetylcholine receptor alpha2/alpha3 . It acts as an antagonist of the μ-opioid receptor (MOR) and as an agonist of the κ-opioid receptor (KOR) .
Cellular Effects
Levallorphan tartrate is used to treat drug overdoses . It reverses severe opioid-induced respiratory depression but may exacerbate respiratory depression induced by alcohol or other non-opioid central depressants . It also prevents or reverses the effects of opioids including respiratory depression, sedation, and hypotension .
Molecular Mechanism
Levallorphan tartrate antagonizes opioid effects by competing for the same receptor sites . It binds to the opioid mu receptor and the nicotinic acetylcholine receptor alpha2/alpha3 .
Temporal Effects in Laboratory Settings
The half-life of Levallorphan tartrate is about 1 hour . It is rapidly absorbed and metabolized in the liver .
Metabolic Pathways
Levallorphan tartrate is metabolized in the liver
Transport and Distribution
準備方法
合成経路および反応条件
レバルロルファン酒石酸塩の合成は、ホモアニシス酸から始まるいくつかの段階を含みます。このプロセスには、中間体の形成が含まれ、その後、一連の化学反応を通して最終生成物に変換されます。 この方法は、高収率と高純度を保証するため、工業生産に適しています .
工業生産方法
レバルロルファン酒石酸塩の工業生産は、同様の合成経路に従いますが、より大規模で行われます。 このプロセスは、収率と純度を最大限に高めるように最適化され、医薬品規格を満たすために厳格な品質管理基準に従っています .
化学反応の分析
反応の種類
レバルロルファン酒石酸塩は、以下を含むさまざまな化学反応を受けます。
酸化: 酸素の付加または水素の除去を含む。
還元: 水素の付加または酸素の除去を含む。
置換: ある原子または原子団を別の原子または原子団で置き換える。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、およびさまざまな置換反応を促進する触媒が含まれます。 条件は、温度、圧力、使用する溶媒などの特定の反応によって異なります .
生成される主な生成物
これらの反応から生成される主な生成物は、特定の種類の反応と使用される試薬によって異なります。 たとえば、酸化はケトンまたはアルデヒドを生じさせる可能性がありますが、還元はアルコールを生成する可能性があります .
科学研究の応用
レバルロルファン酒石酸塩は、以下を含むさまざまな科学研究の応用を持っています。
化学: さまざまな化学反応や研究における試薬として使用されます。
生物学: オピオイド受容体への影響と潜在的な治療的応用について研究されています。
医学: オピオイド誘発性呼吸抑制の逆転と、他のオピオイド鎮痛剤との組み合わせによる鎮痛剤として使用されます。
類似化合物との比較
Similar Compounds
Levallorphan tartrate is similar to other opioid antagonists and modulators, such as:
- Naloxone
- Nalbuphine
- Butorphanol
- Cyclorphan
- Dextrallorphan
- Levomethorphan
- Levorphanol
- Nalodeine
- Nalorphine
- Oxilorphan
- Proxorphan
- Samidorphan
- Xorphanol
Uniqueness
What sets levallorphan tartrate apart from these similar compounds is its dual action as both an antagonist of the μ-opioid receptor and an agonist of the κ-opioid receptor. This unique combination allows it to block the effects of stronger opioids while still providing analgesia, making it particularly useful in specific medical and research applications .
特性
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,9R,10R)-17-prop-2-enyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C4H6O6/c1-2-10-20-11-9-19-8-4-3-5-16(19)18(20)12-14-6-7-15(21)13-17(14)19;5-1(3(7)8)2(6)4(9)10/h2,6-7,13,16,18,21H,1,3-5,8-12H2;1-2,5-6H,(H,7,8)(H,9,10)/t16-,18+,19+;1-,2-/m01/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMLYVACGDQRFU-ZTMWJVNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC23CCCCC2C1CC4=C3C=C(C=C4)O.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CC[C@]23CCCC[C@H]2[C@H]1CC4=C3C=C(C=C4)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017345 | |
Record name | Levallorphan hydrogen tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71-82-9 | |
Record name | Morphinan-3-ol, 17-(2-propen-1-yl)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levallorphan tartrate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071829 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levallorphan hydrogen tartrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVALLORPHAN TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0VSF7HTN0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does levallorphan tartrate exert its antagonistic effects?
A1: Levallorphan tartrate acts as a competitive antagonist at opioid receptors. [, , ] This means it binds to the same receptor sites as opioid agonists like morphine, but instead of activating these receptors, it blocks their activation. [, , ] This competitive binding prevents or reverses the effects of opioid agonists, including analgesia, respiratory depression, and sedation. [, , , , ]
Q2: What are the downstream effects of levallorphan tartrate binding to opioid receptors?
A2: By blocking opioid receptors, levallorphan tartrate can reverse the effects of opioid agonists on various physiological processes. [, , ] For instance, it can increase respiratory rate and depth in cases of opioid-induced respiratory depression. [, , , ] It can also reverse the analgesic effects of opioids and may lead to the emergence from a sedated state. [, , ]
Q3: What is the molecular formula and weight of levallorphan tartrate?
A3: While the provided abstracts don't explicitly state the molecular formula and weight of levallorphan tartrate, they frequently reference its chemical name: levo-3-hydroxy-N-allylmorphinan tartrate. [, , , , ] Based on this name, the molecular formula is C23H29NO7 (as a tartrate salt) and the molecular weight is 431.48 g/mol.
Q4: Is there information available on the material compatibility and stability of levallorphan tartrate under various conditions?
A4: The provided abstracts primarily focus on the pharmacological aspects of levallorphan tartrate and lack details regarding its material compatibility and stability under various conditions. Further research in materials science would be needed to explore these aspects.
Q5: Does levallorphan tartrate exhibit any catalytic properties, and if so, what are its applications in this context?
A5: The provided research primarily focuses on levallorphan tartrate's role as a pharmacological agent, specifically as an opioid antagonist. [, , , , , , ] There is no mention of catalytic properties or applications for this compound within the provided abstracts.
Q6: Are there any studies available regarding computational chemistry, SAR, stability and formulation, SHE regulations, or analytical methods related to levallorphan tartrate?
A6: While the provided abstracts touch upon the pharmacological effects and interactions of levallorphan tartrate, they lack specific details about computational chemistry, detailed SAR studies beyond its antagonistic properties, stability and formulation, SHE regulations, or advanced analytical methods. [, , , , , , , , ] Further research would be necessary to explore these areas.
Q7: What is the duration of action of levallorphan tartrate?
A7: Research suggests that the duration of action of levallorphan tartrate is shorter than that of some longer-acting opioids like morphine. [] This implies that if levallorphan tartrate is used to reverse the effects of a longer-acting opioid, repeated doses might be necessary to maintain the antagonistic effect.
Q8: What types of in vivo studies have been conducted to evaluate the efficacy of levallorphan tartrate?
A8: Researchers have investigated the efficacy of levallorphan tartrate in various animal models. [, , , , , ] For example, studies in mice have demonstrated its ability to antagonize the convulsive and lethal effects of propoxyphene hydrochloride. [] Other animal models, including rabbits and rats, have been employed to evaluate its effects on respiration and its ability to reverse opioid-induced respiratory depression. [, , ]
Q9: Has levallorphan tartrate been evaluated in clinical trials?
A9: Yes, several clinical studies have been conducted to evaluate the effects of levallorphan tartrate in humans, particularly in postoperative patients and during anesthesia. [, , , , , , , ] For instance, researchers explored its potential to reduce the respiratory depressant effects of opioids like levorphanol tartrate and meperidine hydrochloride in postoperative settings. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。